molecular formula C8H6ClFO B064537 1-(3-chloro-2-fluorophenyl)ethanone CAS No. 161957-59-1

1-(3-chloro-2-fluorophenyl)ethanone

Cat. No.: B064537
CAS No.: 161957-59-1
M. Wt: 172.58 g/mol
InChI Key: ZHDLNEIXOUIAQO-UHFFFAOYSA-N
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Description

3’-Chloro-2’-fluoroacetophenone: is an organic compound with the molecular formula C8H6ClFO . It is a derivative of acetophenone, where the phenyl ring is substituted with a chlorine atom at the 3’ position and a fluorine atom at the 2’ position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

One common method for synthesizing 3’-Chloro-2’-fluoroacetophenone involves the Friedel-Crafts acylation of fluorobenzene with chloracetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out under controlled temperature conditions to ensure high selectivity and yield .

Industrial Production Methods:

In an industrial setting, the production of 3’-Chloro-2’-fluoroacetophenone can be scaled up using similar Friedel-Crafts acylation methods. The process involves the careful control of reaction parameters, including temperature, pressure, and the concentration of reactants, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions:

3’-Chloro-2’-fluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Scientific Research Applications

Chemistry:

3’-Chloro-2’-fluoroacetophenone is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities .

Industry:

In the chemical industry, 3’-Chloro-2’-fluoroacetophenone is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a valuable intermediate in various industrial processes .

Mechanism of Action

The mechanism of action of 3’-Chloro-2’-fluoroacetophenone in chemical reactions involves the activation of the carbonyl group and the aromatic ring. The presence of electron-withdrawing groups (chlorine and fluorine) on the phenyl ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations, including nucleophilic substitution and addition reactions .

Comparison with Similar Compounds

  • 2’-Chloro-3’-fluoroacetophenone
  • 3’-Chloro-4’-fluoroacetophenone
  • 2’-Fluoro-4’-chloroacetophenone

Comparison:

3’-Chloro-2’-fluoroacetophenone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, 3’-Chloro-2’-fluoroacetophenone may exhibit different chemical and physical properties, such as melting point, boiling point, and solubility, which can affect its suitability for various applications .

Properties

IUPAC Name

1-(3-chloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDLNEIXOUIAQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455736
Record name 3'-Chloro-2'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161957-59-1
Record name 3'-Chloro-2'-fluoroacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80455736
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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